2-(Bicyclo[2.2.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC18783735
Molecular Formula: C13H23BO2
Molecular Weight: 222.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23BO2 |
|---|---|
| Molecular Weight | 222.13 g/mol |
| IUPAC Name | 2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)13-7-5-10(9-13)6-8-13/h10H,5-9H2,1-4H3 |
| Standard InChI Key | QLTORZLRSSKFOP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C23CCC(C2)CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a bicyclo[2.2.1]heptane moiety fused to a 1,3,2-dioxaborolane ring. The bicyclic system imposes rigidity, while the tetramethyl substituents on the dioxaborolane enhance steric protection of the boron atom, improving stability . The molecular formula is C₁₃H₂₃BO₂, with a molecular weight of 222.13 g/mol .
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-(1-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 174090-32-5 |
| InChI Key | QLTORZLRSSKFOP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(C)(C)O1)C2C3CC2CC3)C(C)(C)C |
| X-ray Crystallography | Confirms bicyclic geometry and boron coordination. |
Spectroscopic Characterization
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¹H NMR: Signals at δ 1.0–1.3 ppm correspond to methyl groups on the dioxaborolane, while resonances between δ 1.5–2.2 ppm arise from bicycloheptane protons.
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¹¹B NMR: A singlet near δ 30 ppm confirms tetracoordinated boron .
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IR Spectroscopy: B-O stretching vibrations appear at 1340–1380 cm⁻¹.
Synthesis and Industrial Preparation
Palladium-Catalyzed Borylation
The most common synthesis involves reacting bicyclo[2.2.1]heptan-1-yl halides (e.g., bromide or triflate) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)₂). This method achieves yields exceeding 75% under inert conditions.
Reaction Scheme:
Photoredox Cross-Coupling
Recent advances utilize photoredox catalysis for iterative coupling. For example, diisopropylammonium bis(catecholato)cyclohexylsilicate reacts with aryl bromides under blue LED irradiation to form boronated intermediates . This method enables access to polysubstituted aryl boronate esters .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boron center facilitates carbon-carbon bond formation with aryl halides. In a representative reaction, it couples with 4-bromobenzaldehyde to yield biaryl derivatives, pivotal in drug discovery .
Table 2: Representative Cross-Coupling Reactions
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromophenylboronate | Bicycloheptane-biarene | Pd(PPh₃)₄ | 82 |
| 3-Bromopyridine | Pyridyl-bicycloheptane hybrid | Ni(cod)₂ | 68 |
Medicinal Chemistry Building Blocks
The bicyclo[2.2.1]heptane scaffold mimics rigidified cyclopentanes, enhancing drug potency by restricting conformational flexibility . Derivatives of this compound are explored as protease inhibitors and antiviral agents .
| Supplier | Purity (%) | Packaging | Price (USD/g) |
|---|---|---|---|
| Shanghai Haohong | 99 | 1 kg amber glass bottle | 12.50 |
| Ambeed | 97 | 5 g sealed vial | 45.00 |
Recent Advances and Future Directions
Photoredox-Mediated Functionalization
A 2023 study demonstrated the compound’s role in synthesizing 2,5-disubstituted bicyclo[2.1.1]hexanes via C–H functionalization, enabling access to novel medicinally relevant scaffolds .
Computational Modeling
Density functional theory (DFT) studies predict enhanced reactivity in electron-deficient aryl partners, guiding catalyst selection for asymmetric couplings .
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